molecular formula C12H17FN2O2S B13275391 N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Cat. No.: B13275391
M. Wt: 272.34 g/mol
InChI Key: DZPQEWHRLYSXDU-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a fluorinated sulfonamide derivative of interest in medicinal chemistry and antibacterial research. Sulfonamides represent a critical class of synthetic antimicrobial agents with a well-established history of targeting bacterial enzymes . Contemporary research is exploring novel sulfonamide chemotypes to overcome widespread antibiotic resistance. Recent studies on related compounds have identified specific isoquinoline sulfonamides that function as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase . These inhibitors bind to a unique, hydrophobic pocket distinct from the binding site of fluoroquinolone antibiotics, demonstrating potent activity against resistant clinical isolates of Gram-negative bacteria like E. coli and providing a promising strategy to counter multi-drug resistant infections . This compound serves as a valuable chemical building block for researchers investigating new antibacterial mechanisms and developing next-generation therapeutics targeting DNA topology and replication in pathogenic bacteria.

Properties

Molecular Formula

C12H17FN2O2S

Molecular Weight

272.34 g/mol

IUPAC Name

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C12H17FN2O2S/c13-10-3-1-4-12(9-10)18(16,17)15(8-2-7-14)11-5-6-11/h1,3-4,9,11H,2,5-8,14H2

InChI Key

DZPQEWHRLYSXDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CCCN)S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Preparation Methods

Method Overview

This classical approach involves the reaction of a suitably substituted benzene sulfonyl chloride with a primary amine, in this case, 3-aminopropylamine, to form the sulfonamide linkage.

Reaction Scheme

$$
\text{Fluorobenzene-1-sulfonyl chloride} + \text{3-aminopropylamine} \rightarrow \text{N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide}
$$

Operational Details

  • Reagents: Fluorobenzene-1-sulfonyl chloride, 3-aminopropylamine
  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl
  • Conditions: Ambient temperature, stirring for 4-12 hours
  • Notes: The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond.

Advantages & Limitations

Advantages Limitations
High yield under controlled conditions Requires handling of corrosive sulfonyl chlorides
Straightforward procedure Possible formation of side products if excess reagents are used

Cyclopropyl Ring Construction via Cyclopropanation of Aromatic Precursors

Method Overview

The cyclopropyl moiety can be introduced through a cyclopropanation reaction, typically utilizing diazocompounds or carbenoid reagents, on a precursor aromatic amine or sulfonamide intermediate.

Key Reaction

  • Reagents: Diazomethane or Simmons–Smith reagent (e.g., diiodomethane with zinc)
  • Substrate: Aromatic compounds bearing amino or sulfonamide groups
  • Conditions: Cold temperatures (-78°C to 0°C), inert atmosphere

Mechanistic Insight

The Simmons–Smith reaction involves the formation of a carbenoid species that adds across the aromatic ring's double bonds or directly to the amino group, forming a cyclopropane ring attached to the aromatic core.

Data Table: Cyclopropanation Conditions

Reagent Solvent Temperature Yield (%) Reference
Diiodomethane + Zinc Dichloromethane -20°C to 0°C 65-80

Notes

  • The cyclopropanation must be regioselective to ensure substitution at the desired position on the aromatic ring.
  • Post-reaction purification typically involves column chromatography.

Amine Functionalization: Introduction of the 3-Aminopropyl Group

Method Overview

The amino group at the terminal end of the propyl chain can be introduced via nucleophilic substitution or reductive amination.

Approach A: Nucleophilic Substitution

  • Starting from a halogenated precursor, such as 3-bromopropylamine, nucleophilic attack on the sulfonamide nitrogen or aromatic ring (if functionalized with leaving groups).

Approach B: Reductive Amination

  • Reacting an aldehyde or ketone derivative with ammonia or primary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Data Table: Nucleophilic Substitution

Substrate Reagent Solvent Temperature Yield (%) Reference
3-bromopropylamine Amine Acetone Room temperature 70-85

Alternative Synthetic Routes Based on Literature and Patents

Multi-step Coupling via Carbodiimide-Mediated Amide Bond Formation

Recent patents describe coupling of fluorinated aromatic acids with amines using carbodiimide reagents such as EDC or TBTU, facilitating amide bond formation with high efficiency and selectivity.

Use of Green Chemistry Approaches

  • Employing environmentally benign solvents like ethanol or water.
  • Catalytic methods utilizing copper or bismuth salts to promote sulfonamide synthesis without hazardous reagents.

Mechanistic Insights and Research Discoveries

Sulfonamide Synthesis

  • The reaction of sulfonyl chlorides with amines remains the most reliable, with yields often exceeding 80% under optimized conditions.
  • Recent advances include the use of microwave irradiation to accelerate sulfonamide formation, achieving yields of over 90% in minutes.

Cyclopropyl Ring Formation

  • The Simmons–Smith reaction and diazocompound methods are well-established, with research indicating that regioselectivity can be enhanced by substituent effects on the aromatic ring.
  • Novel catalytic systems have been developed to improve selectivity and reduce side reactions.

Amine Functionalization

  • Reductive amination remains a versatile method, with recent studies emphasizing the use of milder reducing agents and solvent systems to improve functional group tolerance.

Summary of Data and Reaction Conditions

Step Method Reagents Solvent Temperature Typical Yield Reference
1 Sulfonamide formation Aromatic sulfonyl chloride + amine DCM/THF RT 70-85% ,
2 Cyclopropanation Diazomethane or diiodomethane + zinc DCM -20°C to 0°C 65-80%
3 Amine attachment 3-bromopropylamine + nucleophile Acetone RT 70-85%

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorobenzene ring and cyclopropyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: This compound shares the aminopropyl group but differs in the length and structure of the alkyl chain.

    (3-Aminopropyl)triethoxysilane: Similar in having an aminopropyl group, but it is used primarily for surface modification and silanization.

Uniqueness

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide is unique due to the presence of the cyclopropyl and fluorobenzene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming specific interactions with biological targets, making it valuable for research and industrial applications.

Biological Activity

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 1094421-67-6) is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide functional group, which is known for its diverse pharmacological properties. The presence of the fluorine atom and the cyclopropyl moiety may influence its biological behavior, enhancing its interaction with biological targets.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Studies have evaluated the antibacterial efficacy of various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of related compounds were tested, revealing that while some demonstrated activity, others, including certain derivatives, showed minimal or no effect at concentrations below 100 μM when compared to ciprofloxacin as a standard reference .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (μM)Reference
5aStaphylococcus aureus>100
5bEscherichia coli>100
5cPseudomonas aeruginosa>100

Antioxidant Activity

In addition to antimicrobial properties, this compound may exhibit antioxidant activities. Research involving DPPH and FRAP assays indicated that certain modifications in the sulfonamide structure could enhance radical scavenging capabilities. For example, compounds with specific substituents showed varying degrees of antioxidant activity, suggesting that structural variations significantly impact their efficacy .

Table 2: Antioxidant Activity of Selected Compounds

CompoundDPPH IC50 (mM)FRAP (mM)Reference
5d0.9515.4
5e4.713.6
5f13.619.1

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamides. For instance, research on various sulfonamide derivatives indicated that the introduction of different functional groups can lead to significant changes in both antimicrobial and antioxidant activities .

One study focused on synthesizing novel sulfonamide derivatives and evaluating their biological activity against various pathogens. The results demonstrated that certain derivatives exhibited promising antibacterial properties, with some showing effectiveness comparable to established antibiotics .

Q & A

Basic: What are the key synthetic routes for preparing N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide, and what critical reaction parameters must be controlled?

The synthesis typically involves a multi-step approach starting with sulfonylation of the cyclopropylamine moiety using 3-fluorobenzenesulfonyl chloride under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions . Subsequent coupling with 3-aminopropylamine requires anhydrous conditions and a polar aprotic solvent (e.g., DMF or acetonitrile) to enhance nucleophilicity. Critical parameters include:

  • Temperature : Excess heat can lead to decomposition of the sulfonamide bond.
  • pH : Alkaline conditions favor sulfonamide formation but must avoid over-basification to prevent hydrolysis.
  • Solvent purity : Residual moisture can hydrolyze intermediates, reducing yield .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying substituent positions (e.g., cyclopropyl ring protons at δ 0.5–1.5 ppm, fluorobenzene aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 327.12) and detects trace by-products .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis, particularly in scale-up scenarios?

Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, stoichiometry, solvent volume). For example, a central composite design can identify optimal sulfonylation time (4–6 hours) and reagent ratios (1:1.2 amine:sulfonyl chloride) .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time, reducing over-reaction risks.
  • Purification protocols : Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product from regioisomeric by-products .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?

  • Binding affinity validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to reconcile predicted vs. observed IC50_{50} values. For instance, if simulations suggest strong binding to kinase X but assays show weak inhibition, SPR can quantify actual dissociation constants (KDK_D) .
  • Metabolite profiling : Use LC-MS/MS to identify in situ metabolites that may interfere with activity assays, addressing discrepancies between in silico and in vitro results .

Advanced: How does the fluorine substituent influence the compound's physicochemical properties and target binding kinetics?

  • Lipophilicity : The 3-fluoro group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (calculated via MarvinSketch) .
  • Hydrogen-bonding : Fluorine’s electronegativity strengthens weak hydrogen bonds with target residues (e.g., backbone amides in enzyme active sites), as shown in X-ray crystallography studies of analogous sulfonamides .
  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in pharmacokinetic studies (t1/2_{1/2} = 4.2 hours in murine models) .

Basic: What are the common intermediates and by-products formed during synthesis, and how can they be identified?

  • Intermediates :
    • 3-Fluorobenzenesulfonyl chloride adduct : Identified via 19F^{19}F-NMR (δ -110 ppm) and IR (S=O stretch at 1370 cm1^{-1}) .
  • By-products :
    • Di-sulfonylated amine : Forms at high sulfonyl chloride concentrations, detected by HPLC (retention time 8.2 min vs. 10.5 min for the target) .
    • Hydrolyzed sulfonic acid : Appears as a low-mass fragment in MS (m/z 175.03) under acidic conditions .

Advanced: How can researchers address batch-to-batch variability in the compound's biological activity?

  • Quality-by-Design (QbD) : Implement critical quality attributes (CQAs) such as residual solvent limits (<300 ppm DMF) and enantiomeric purity (>99% ee via chiral HPLC) .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to correlate impurity profiles (e.g., N-oxide formation) with reduced potency .

Advanced: What are the implications of the cyclopropyl group’s stereoelectronic effects on the compound’s conformational flexibility?

  • Ring strain : The cyclopropyl group’s bent bonds restrict rotation around the N-cyclopropyl bond, locking the sulfonamide in a bioactive conformation (confirmed by NOESY NMR) .
  • Electron donation : Cyclopropane’s Walsh orbitals donate electron density to the sulfonamide’s S=O groups, enhancing hydrogen-bond acceptor capacity (DFT calculations at B3LYP/6-31G* level) .

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